molecular formula C20H16ClN7O3 B267896 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267896
M. Wt: 437.8 g/mol
InChI Key: YDSBNZANGUWZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as TMT, is a synthetic hallucinogenic compound that has been used in scientific research to study the mechanisms of action and physiological effects of hallucinogens. TMT is a member of the class of compounds known as tryptamines, which are structurally similar to the neurotransmitter serotonin.

Mechanism of Action

The exact mechanism of action of 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but it is thought to act on the serotonin system in the brain. 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is believed to bind to serotonin receptors in the brain, which leads to the activation of the receptor and the release of neurotransmitters such as dopamine and norepinephrine. This activation of the serotonin system is thought to be responsible for the hallucinations and altered states of consciousness produced by 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.
Biochemical and Physiological Effects
10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to produce a wide range of biochemical and physiological effects in animals and humans. These effects include changes in heart rate, blood pressure, body temperature, and respiration. 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to produce changes in brain activity, including changes in the activity of the visual cortex and the default mode network.

Advantages and Limitations for Lab Experiments

One advantage of using 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is that it produces a consistent and reproducible set of effects. This allows researchers to study the effects of hallucinogens in a controlled and systematic way. However, one limitation of using 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is that it may not accurately reflect the effects of other hallucinogenic compounds. 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a relatively unique compound, and its effects may not be representative of other compounds in the tryptamine or phenethylamine classes.

Future Directions

There are many potential future directions for research on 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and other hallucinogenic compounds. One area of interest is the potential therapeutic uses of these compounds. Recent research has suggested that hallucinogens may have potential for treating a range of mental health conditions, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new compounds that can selectively target specific serotonin receptors in the brain. These compounds may be able to produce the beneficial effects of hallucinogens without the unwanted side effects. Finally, there is a need for more research on the long-term effects of hallucinogenic compounds on the brain and the body. Understanding these effects will be critical for the safe and effective use of these compounds in both research and clinical settings.

Synthesis Methods

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Leuckart-Wallach reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Leuckart-Wallach reaction involves the reduction of an amide or imide with a reducing agent such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been used in scientific research to study the mechanisms of action and physiological effects of hallucinogens. 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to produce hallucinations and altered states of consciousness in animals and humans. 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been used to study the role of the serotonin system in the brain and the effects of hallucinogens on this system.

properties

Product Name

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C20H16ClN7O3

Molecular Weight

437.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C20H16ClN7O3/c1-30-12-7-8-13(14(9-12)31-2)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18,26-27H,1-2H3

InChI Key

YDSBNZANGUWZBS-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)OC

SMILES

COC1=CC(=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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